2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound that belongs to the class of aminopyrazoles, which are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique pyrazole ring structure, which is known for its ability to interact with various biological targets, making it a subject of interest in drug development.
The compound's chemical structure can be represented as C7H13N3O, with a molecular weight of 155.20 g/mol. It is classified under the category of pyrazole derivatives and specifically falls within the broader category of heterocyclic compounds. Its synthesis and characterization have been explored in various studies, highlighting its potential applications in pharmacology and medicinal chemistry .
The synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid typically involves several key steps:
The molecular structure of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid features a pyrazole ring attached to a branched propanoic acid moiety. Key structural data includes:
This structure indicates the presence of both an amino group and a carboxylic acid group, which are crucial for its biological activity.
The reactivity of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid can be attributed to its functional groups. Key reactions include:
The mechanism of action for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid is primarily linked to its interaction with specific biological targets:
Key physical properties include:
Chemical properties include:
2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid has several notable applications:
Prostate cancer (PCa) remains the second leading cause of cancer-related mortality in men globally, with its progression critically dependent on androgen receptor (AR) signaling [2] [6]. The AR, a ligand-activated transcription factor, regulates key oncogenic pathways even in advanced castration-resistant prostate cancer (CRPC), making it a persistent therapeutic target [2] [4]. Second-generation antiandrogens (SGAs) like enzalutamide and abiraterone initially suppress this axis but face universal therapeutic escape through multifaceted resistance mechanisms [4] [8]. This context underscores the imperative for novel agents such as 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid derivatives—exemplified by the investigational compound Z15—which function as selective androgen receptor degraders (SARDs) [4] [8].
The AR protein comprises three functional domains:
In CRPC, AR signaling persists via several adaptive mechanisms:
Table 1: Key Androgen Receptor Resistance Mechanisms in CRPC
Resistance Mechanism | Molecular Consequence | Clinical Impact |
---|---|---|
AR Point Mutations | Altered LBD conformation (e.g., F876L, T877A) | Agonism by antiandrogens (enzalutamide resistance) |
AR Amplification | Hyper-sensitivity to low androgen levels | Accelerated CRPC progression |
AR Splice Variants (e.g., AR-V7) | Ligand-independent transactivation via NTD | Resistance to LBD-targeted therapies (abiraterone/enzalutamide) |
Coactivator Overexpression | Enhanced AR transcriptional efficiency | Bypass of androgen blockade |
SGAs primarily target the AR LBD but face intrinsic and acquired resistance:
Preclinical models confirm that AR-V7+ CRPC cells (e.g., 22Rv1, VCaP) maintain PSA expression despite enzalutamide exposure, underscoring clinical relevance [4] [8]. Retrospective analyses associate AR-V7 detection in circulating tumor cells with reduced progression-free survival on SGAs [8].
SARDs represent a paradigm shift by simultaneously:
Table 2: Comparing AR-Targeted Therapeutic Approaches
Therapeutic Class | Mechanism | Limitations | Advantages of SARDs |
---|---|---|---|
LBD-Targeted Antiandrogens (e.g., enzalutamide) | Competitive LBD inhibition | Ineffective against AR-Vs/LBD mutations | Target full-length AR, mutants & AR-Vs |
PROTACs | LBD-dependent proteasomal degradation | Cannot degrade AR-Vs; poor pharmacokinetics | LBD-independent degradation mechanism |
NTD Inhibitors (e.g., EPI-001) | AF-1 blockade | Limited efficacy in AR-amplified tumors | Dual antagonism + degradation |
The chemical scaffold of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid enables bifunctionality:
Z15, a prototype SARD derived from this scaffold, achieves:
Table 3: Chemical Identity of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic Acid
Property | Value | Source |
---|---|---|
IUPAC Name | 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoic acid | [5] [9] |
CAS Number | 1245807-89-9 (primary); 1431963-16-4 | [5] [10] |
Molecular Formula | C~7~H~11~N~3~O~2~ | [1] [5] |
Molecular Weight | 169.18 g/mol | [5] [9] |
Canonical SMILES | CC(C)(C(=O)O)N1C=C(N)C=N1 | [5] [10] |
InChI Key | CQXZLWDLHZXRRO-UHFFFAOYSA-N | [5] [10] |
This degradation is mechanistically distinct from PROTACs, as Z15 operates independently of E3 ligase recruitment, enabling activity against LBD-deficient AR-Vs [4] [8]. In vivo, Z15 downregulates PSA and TMPRSS2 and inhibits tumor growth in xenograft models of enzalutamide-resistant CRPC [4] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: